4-Chloro-N-(2-(2-(2-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide
Description
The compound 4-Chloro-N-(2-(2-(2-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide is a benzamide derivative featuring a hydrazino-oxoethyl backbone and dual chloro substituents. Its structure comprises:
Properties
Molecular Formula |
C16H13Cl2N3O2 |
|---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
4-chloro-N-[2-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C16H13Cl2N3O2/c17-13-7-5-11(6-8-13)16(23)19-10-15(22)21-20-9-12-3-1-2-4-14(12)18/h1-9H,10H2,(H,19,23)(H,21,22)/b20-9+ |
InChI Key |
YDXRCBLSZMDHBR-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Hydrazide Intermediate Synthesis
The target compound’s synthesis begins with preparing 4-chloro-N-(2-hydrazinyl-2-oxoethyl)benzamide , a critical intermediate. Two validated approaches are documented:
Method A: Direct Aminolysis of 4-Chlorobenzoyl Chloride
-
Reaction Setup :
-
Workup :
Method B: Hydrazinolysis of Ethyl Esters
Comparative Analysis
| Parameter | Method A | Method B |
|---|---|---|
| Starting Material | 4-Chlorobenzoyl chloride | 4-Chlorobenzoic acid |
| Reaction Time | 12 hours | 8 hours (total) |
| Yield | 76–82% | 70–75% |
| Purity (HPLC) | >98% | 95–97% |
Key Observation : Method A offers higher purity and avoids esterification side reactions (e.g., methoxy byproducts).
Schiff Base Formation with 2-Chlorobenzaldehyde
The hydrazide intermediate undergoes condensation with 2-chlorobenzaldehyde to form the hydrazone linkage.
Method C: Conventional Reflux
Method D: Microwave-Assisted Synthesis
Spectroscopic Validation
Optimization Strategies and Challenges
Solvent Selection
| Solvent | Reaction Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 8 hours | 65 | 98 |
| Methanol | 7 hours | 63 | 97 |
| Dioxane | 10 hours | 58 | 95 |
Industrial-Scale Considerations
Cost Analysis
| Component | Cost (USD/kg) |
|---|---|
| 4-Chlorobenzoyl chloride | 120 |
| Ethylenediamine | 90 |
| 2-Chlorobenzaldehyde | 80 |
Total Raw Material Cost : ~$290/kg (excluding labor and purification).
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(2-(2-(2-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazino group to an amine group.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, while reduction may yield amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 4-Chloro-N-(2-(2-(2-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves the condensation of hydrazine derivatives with appropriate aldehydes under controlled conditions. The compound's structure includes a chloro substituent that enhances its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics.
- Case Study : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, revealing an IC50 value of 10 µM for both strains, indicating potent antibacterial activity .
| Microorganism | IC50 (µM) | Notes |
|---|---|---|
| Staphylococcus aureus | 10 | Potent antibacterial activity |
| Escherichia coli | 10 | Comparable to standard antibiotics |
Anticancer Potential
The compound has shown promise in cancer research, where it was evaluated for cytotoxic effects on various cancer cell lines.
- Case Study : In vitro assays demonstrated that this compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells, with an IC50 value of 15 µM .
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| Breast Cancer Cells | 15 | Selective against normal cells |
Enzyme Inhibition
This compound has been investigated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neuropharmacology.
- Case Study : A study reported that the compound inhibited AChE with an IC50 value of 0.5 µM, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
| Enzyme | IC50 (µM) | Therapeutic Implication |
|---|---|---|
| Acetylcholinesterase | 0.5 | Potential Alzheimer's treatment |
Agricultural Applications
This compound has also been explored for its potential as a pesticide due to its biological activity against plant pathogens.
- Case Study : Field trials indicated that the compound reduced fungal infections in crops by up to 30%, demonstrating its efficacy as a fungicide .
| Pathogen | Efficacy (%) | Application |
|---|---|---|
| Fungal Pathogens | 30 | Crop protection |
Mechanism of Action
The mechanism of action of 4-Chloro-N-(2-(2-(2-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The hydrazino group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents on the benzylidene and benzamide moieties, significantly altering physicochemical and bioactive profiles:
*Calculated based on analogous structures.
Key Observations:
- Lipophilicity : The target compound’s dual chloro groups increase logP compared to dihydroxy () or methoxy analogs (), favoring passive diffusion across biological membranes.
- Conformational Stability : Crystallographic data confirm the (E)-hydrazone configuration in analogs, stabilized by intramolecular hydrogen bonding and π-π stacking .
Antimicrobial Activity:
- Nitro-Substituted Analogs : Compounds like and show enhanced antibacterial potency (MIC ~1.86 µM/mL) due to nitro groups disrupting microbial enzyme function .
- Hydroxy-Substituted Analogs : Polar groups in improve solubility but reduce membrane penetration, leading to weaker activity.
- Thiazolidinone Derivatives: Though structurally distinct, thiazolidinone-bearing compounds (e.g., ) demonstrate comparable antimicrobial efficacy, suggesting the hydrazone scaffold’s versatility .
Anticancer Potential:
- Chloro vs. Methoxy Substitution : The target compound’s chloro groups may enhance DNA intercalation or topoisomerase inhibition compared to methoxy-substituted analogs (e.g., ).
- QSAR Insights : Topological parameters like Kier’s α shape index (κα₃) and HOMO energy correlate with activity in analogs, implying that the target’s planar hydrazone system may optimize binding to cancer targets .
Crystallographic and Conformational Analysis
- Crystal Packing : Analogs like crystallize in a triclinic system (space group P1) with intermolecular hydrogen bonds (N–H⋯O, O–H⋯O) and π-π interactions (inter-centroid distance ~3.65 Å) . These features likely stabilize the target compound’s solid-state structure.
- Hydrazone Geometry : The (E)-configuration is conserved across analogs, critical for maintaining bioactivity by orienting substituents optimally for target engagement .
Biological Activity
4-Chloro-N-(2-(2-(2-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 4-chlorobenzoyl chloride with hydrazine derivatives, followed by the introduction of a chlorobenzylidene moiety. The general synthetic pathway can be summarized as follows:
- Formation of Hydrazone : Reacting 4-chlorobenzoyl chloride with hydrazine in a suitable solvent.
- Cyclization : Heating the resultant hydrazone with a chlorobenzaldehyde derivative to form the final compound.
Antibacterial Properties
Research has indicated that compounds similar to this compound exhibit significant antibacterial activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. In vitro studies reported minimum inhibitory concentrations (MICs) that suggest strong antibacterial potential, making these compounds candidates for further development in antimicrobial therapies .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, including those resistant to conventional therapies. For instance, studies on similar benzamide derivatives have demonstrated their ability to induce apoptosis in cancer cells and inhibit key signaling pathways associated with tumor growth .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell proliferation and survival, such as histone deacetylases (HDACs), which play a critical role in cancer cell growth and differentiation .
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes, leading to cell death .
Case Studies
Several studies have highlighted the efficacy of benzamide derivatives in clinical and preclinical settings:
- Study on Antibacterial Efficacy : A study evaluated a series of benzamide derivatives against Salmonella typhimurium, reporting promising results with several compounds demonstrating MIC values below clinically relevant thresholds .
- Antitumor Activity Investigation : Another research effort focused on evaluating the antiproliferative effects of benzamide derivatives on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction mechanisms .
Data Tables
| Activity Type | Tested Strains/Cell Lines | Results |
|---|---|---|
| Antibacterial | Staphylococcus aureus | MIC = 32 µg/mL |
| Pseudomonas aeruginosa | MIC = 16 µg/mL | |
| Anticancer | HepG2 (liver cancer) | IC50 = 1.30 µM |
| MCF7 (breast cancer) | IC50 = 0.95 µM |
Q & A
Q. Table 1: Comparative Yields Under Different Conditions
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| Dichloromethane | None | 25 | 36 | |
| Chlorobenzene | Lawesson reagent | 110 (reflux) | 7 | |
| Methanol | Pd/C | 60 | 69 |
Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Identify protons and carbons in the hydrazine and benzamide moieties. For example, the hydrazino proton appears at δ 8.2–8.5 ppm .
- X-ray Crystallography : Resolve the Z-configuration of the hydrazone bond (as seen in analogous structures) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z 343.4 [M+H]+ for related compounds) .
Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced antimicrobial activity?
Answer:
Key structural features influencing activity:
Q. Table 2: Biological Activity of Analogous Compounds
| Compound Modification | MIC (µg/mL) E. coli | Source |
|---|---|---|
| 4-Chloro-benzamide | 12.5 | |
| 4-Methoxy-benzamide | 25.0 | |
| 4-Trifluoromethyl-benzamide | 6.25 |
Advanced: How can contradictions in biological activity data be resolved?
Answer:
Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., broth microdilution vs. disk diffusion) .
- Solubility Issues : Use DMSO at <1% v/v to avoid solvent toxicity .
- Metallocomplex Formation : Test activity in the presence/absence of metal ions (e.g., VO²⁺), which can alter efficacy .
Advanced: What computational methods predict solvation effects and reactivity?
Answer:
- DFT Calculations : Model charge distribution and frontier molecular orbitals to identify reactive sites (e.g., hydrazine nitrogen as nucleophile) .
- Molecular Dynamics (MD) : Simulate solvent interactions in aqueous/DMSO environments to optimize solubility .
- ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties .
Advanced: How to address low yields in large-scale synthesis?
Answer:
- Scale-Up Challenges :
- Byproduct Analysis : Characterize impurities via LC-MS and adjust stoichiometry to suppress their formation .
Advanced: What crystallographic data reveal about the compound’s conformation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
